Voxelotor-d7

Bioanalysis LC-MS/MS Internal Standard

Choose Voxelotor-d7 as your internal standard to ensure regulatory-grade bioanalytical precision. Its 7‑deuterium label provides a definitive +7 Da mass shift (Δm/z=7), eliminating interference from less‑deuterated analogs (e.g. d3/d5) and minimizing chromatographic retention‑time shifts. This characterization meets FDA/EMA expectations for method validation in pharmacokinetic and bioequivalence studies. Supplied with a comprehensive CoA; strictly for R&D and analytical use – not for human administration.

Molecular Formula C19H19N3O3
Molecular Weight 344.4 g/mol
Cat. No. B12374349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoxelotor-d7
Molecular FormulaC19H19N3O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O
InChIInChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3/i1D3,2D3,13D
InChIKeyFWCVZAQENIZVMY-GYDXGMDDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Voxelotor-d7: A Deuterated Internal Standard for Bioanalysis of Voxelotor


Voxelotor-d7 is a deuterated analog of the sickle hemoglobin (HbS) polymerization inhibitor voxelotor (GBT440). It incorporates seven stable deuterium atoms, increasing its molecular weight to 344.42 g/mol from the parent compound's 337.37 g/mol . This mass shift enables its primary use as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of voxelotor in biological matrices . Voxelotor-d7 is intended strictly for research and analytical applications, not for human use .

Why Voxelotor-d7 Cannot Be Substituted by Other Deuterated Voxelotor Analogs in Regulated Bioanalysis


Generic substitution of deuterated internal standards is precluded by several analytical and regulatory constraints. First, the number of deuterium labels directly dictates the mass spectrometric resolution from the unlabeled analyte. Voxelotor-d7, with seven deuterium atoms, provides a +7 Da mass shift that must be clearly resolved from the parent ion (Δm/z = 7), a requirement not met by analogs with fewer deuterium labels (e.g., Voxelotor-d3 or Voxelotor-d5) . Second, deuterium isotope effects can alter chromatographic retention times; a higher degree of deuteration, as in Voxelotor-d7, can minimize relative retention time shifts compared to less deuterated analogs, thereby better compensating for matrix effects and ionization variability . Finally, regulatory guidance (e.g., FDA, EMA) for bioanalytical method validation requires that the internal standard be appropriately characterized and that its performance be demonstrated in the specific matrix; using an uncharacterized or less well-validated analog introduces unacceptable risk to method accuracy and reproducibility .

Quantitative Differentiation of Voxelotor-d7 from Closest Deuterated Analogs: An Evidence-Based Selection Guide


Molecular Weight and Mass Shift: Voxelotor-d7 vs. Voxelotor-d6

Voxelotor-d7 (C19H12D7N3O3) has a molecular weight of 344.42 g/mol, while the unlabeled parent Voxelotor has a weight of 337.37 g/mol, yielding a +7 Da mass shift. In contrast, the alternative deuterated analog Voxelotor-d6 (C19H13D6N3O3) has a molecular weight of 343.41 g/mol, providing only a +6 Da shift . This additional 1 Da mass difference enhances the resolution between the internal standard and the analyte, reducing the risk of isotopic interference, particularly in high-resolution mass spectrometry (HRMS) applications .

Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity and Chemical Purity: Voxelotor-d7 vs. Unlabeled Voxelotor

Voxelotor-d7 is supplied with a chemical purity of ≥98% (HPLC) . While the unlabeled Voxelotor can be obtained at higher purity (e.g., 99.99% ), the ≥98% purity of Voxelotor-d7 meets the threshold typically required for internal standard use in validated bioanalytical methods, as the primary concern is isotopic purity and consistent spiking concentration, not absolute chemical purity of the IS .

Quality Control Method Validation Analytical Chemistry

Deuterium Incorporation: Seven vs. Three vs. Six Deuterium Atoms

Voxelotor-d7 incorporates seven deuterium atoms, replacing seven hydrogen atoms in the parent molecule . In contrast, Voxelotor-d3 (used in some doping control studies [2]) contains only three deuterium atoms, and Voxelotor-d6 contains six [1]. The higher deuteration level of Voxelotor-d7 provides a larger mass shift and can potentially reduce the chromatographic isotope effect, leading to closer co-elution with the unlabeled analyte and improved compensation for matrix effects .

Stable Isotope Labeling Internal Standard Design LC-MS

Application in Regulated Bioanalysis: Voxelotor-d7 vs. Non-Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS) like Voxelotor-d7 are preferred over non-deuterated analogs in regulated bioanalysis due to their ability to correct for matrix effects and extraction variability . Non-deuterated internal standards (e.g., a structurally similar but distinct compound) do not share the same extraction efficiency or ionization characteristics as the analyte, leading to less accurate quantification. Voxelotor-d7, being a true isotopologue, is expected to co-elute with voxelotor and experience identical ionization suppression/enhancement, thereby improving assay precision and accuracy .

Bioanalytical Method Validation Regulatory Compliance Internal Standard

Optimal Use Cases for Voxelotor-d7 Based on Analytical Differentiation


Quantification of Voxelotor in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Voxelotor-d7 is ideally suited as the internal standard for LC-MS/MS methods quantifying voxelotor in plasma, whole blood, and urine samples collected during preclinical and clinical pharmacokinetic studies. The +7 Da mass shift ensures clear resolution from the parent drug, while its deuterated nature provides robust correction for extraction and ionization variability, enabling the accurate determination of key PK parameters such as Cmax, Tmax, and AUC .

Supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

In the context of generic drug development and regulatory submissions, Voxelotor-d7 serves as a critical component for validated bioanalytical methods. Its use aligns with FDA and EMA expectations for stable isotope-labeled internal standards, facilitating the demonstration of bioequivalence and supporting the analytical sections of ANDA and DMF filings .

Therapeutic Drug Monitoring (TDM) of Voxelotor in Sickle Cell Disease Patients

For clinical laboratories implementing therapeutic drug monitoring of voxelotor, Voxelotor-d7 enables the development of robust, high-throughput LC-MS/MS assays. The high deuteration level (7 atoms) minimizes the risk of isotopic interference from endogenous metabolites, which is particularly important in whole blood samples where high hemoglobin concentrations can cause matrix effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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